molecular formula C7H8N2O3 B8081479 Methyl cyano(1,3-oxazolidin-2-ylidene)acetate CAS No. 919290-01-0

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate

Cat. No.: B8081479
CAS No.: 919290-01-0
M. Wt: 168.15 g/mol
InChI Key: KMAAHNOGYAZYAN-UHFFFAOYSA-N
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Description

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is a heterocyclic compound featuring a 1,3-oxazolidin-2-ylidene scaffold with a cyano group and an ester moiety. This structure renders it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic additions or cycloadditions. The ylidene group (C=N) adjacent to the oxazolidinone ring enhances electrophilicity, making it reactive toward Michael acceptors, cyclization partners, or asymmetric catalysts.

Properties

CAS No.

919290-01-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetate

InChI

InChI=1S/C7H8N2O3/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3

InChI Key

KMAAHNOGYAZYAN-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1NCCO1)C#N

Isomeric SMILES

COC(=O)/C(=C/1\NCCO1)/C#N

Canonical SMILES

COC(=O)C(=C1NCCO1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with oxazolidinones under specific conditions. One common method involves the condensation of cyanoacetic acid with oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Methyl cyano(1,3-oxazolidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Ylideneoxindole Derivatives

Examples :

  • Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a)
  • 2-Cyano-2-(1-methyl-2-oxoindolin-3-ylidene)acetate (77a)

Structural Differences :

  • Core Ring: The target compound features a 1,3-oxazolidinone ring, whereas oxindole derivatives (e.g., 2a, 77a) contain an indolinone (2-oxoindoline) scaffold.
  • Substituents: Both classes share cyano and ester groups, but oxindoles often include aromatic substituents (e.g., methyl at N1), influencing electronic delocalization.

Reactivity :

  • Oxindole derivatives are widely used in asymmetric Michael additions and cycloadditions due to their planar ylidene systems . The oxazolidinone variant may exhibit similar reactivity but with altered regioselectivity due to the oxygen atom’s electron-withdrawing effect.
  • Compound 77a demonstrates enhanced electrophilicity at the α-carbon due to conjugation between the cyano group and ylidene moiety, a feature likely shared with the target compound .

Table 1: Comparison with 3-Ylideneoxindoles

Feature Methyl cyano(1,3-oxazolidin-2-ylidene)acetate Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a)
Core Structure 1,3-Oxazolidin-2-ylidene Indolin-3-ylidene
Key Functional Groups Cyano, ester Ester, methyl
Synthesis Method Likely Wittig reaction or aldol condensation Wittig reaction on isatin derivatives
Applications Heterocycle synthesis Organocatalysis, pharmaceuticals
Pyrethroids (e.g., Deltamethrin, Esfenvalerate)

Examples :

  • Cyano(3-phenoxyphenyl)methyl 4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate (Deltamethrin)
  • Esfenvalerate

Structural Differences :

  • Core: Pyrethroids contain cyclopropane or benzene rings, unlike the oxazolidinone system.
  • Substituents: Both classes share cyano and ester groups, but pyrethroids have bulky aromatic groups (e.g., 3-phenoxyphenyl) for insecticidal activity.

Reactivity :

  • Pyrethroids are stabilized by steric hindrance and conjugation, reducing hydrolytic degradation. The oxazolidinone analog may lack this stability but could undergo ring-opening reactions for functionalization.

Table 2: Comparison with Pyrethroids

Feature This compound Deltamethrin
Core Structure Oxazolidinone Cyclopropane/benzene hybrid
Key Functional Groups Cyano, ester Cyano, ester, halogenated aromatics
Stability Moderate (prone to ring-opening) High (steric/electronic stabilization)
Applications Organic synthesis Insecticides
Quinazolinone Derivatives

Example : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Structural Differences :

  • Core: Quinazolinone vs. oxazolidinone.
  • Substituents: Thioacetate and methoxyphenyl groups in quinazolinones vs. cyano-ylidene in the target compound.

Reactivity :

  • Quinazolinones are synthesized via green chemistry approaches (e.g., solvent-free conditions) and act as electrophiles in nucleophilic substitutions . The target compound’s ylidene system may favor cycloadditions over substitutions.
Cyanoacetate Esters with Heterocyclic Moieties

Examples :

  • n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate
  • Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate

Structural Differences :

  • Core: Pyrazine or imidazolidine rings vs. oxazolidinone.
  • Substituents: Chloro or nitroimino groups introduce distinct electronic effects compared to the oxazolidinone’s oxygen.

Reactivity :

  • Chlorine in pyrazine derivatives increases electrophilicity, while the oxazolidinone’s oxygen may enhance hydrogen-bonding interactions in catalysis.

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